Cas no 2228809-84-3 (1-(2,6-dichloro-4-methylpyridin-3-yl)-2,2-difluoroethan-1-one)

1-(2,6-Dichloro-4-methylpyridin-3-yl)-2,2-difluoroethan-1-one is a fluorinated pyridine derivative with notable reactivity due to its electron-withdrawing substituents. The dichloro and difluoro groups enhance its electrophilic character, making it a valuable intermediate in organic synthesis, particularly for constructing complex heterocyclic frameworks. Its stability under various reaction conditions allows for versatile applications in pharmaceuticals and agrochemicals. The methyl group at the 4-position further modulates steric and electronic properties, improving selectivity in coupling reactions. This compound is particularly useful in the development of active ingredients requiring precise functionalization, offering a balance of reactivity and structural control.
1-(2,6-dichloro-4-methylpyridin-3-yl)-2,2-difluoroethan-1-one structure
2228809-84-3 structure
Product Name:1-(2,6-dichloro-4-methylpyridin-3-yl)-2,2-difluoroethan-1-one
CAS No:2228809-84-3
MF:C8H5Cl2F2NO
MW:240.034207105637
CID:5856616
PubChem ID:165633134
Update Time:2025-05-23

1-(2,6-dichloro-4-methylpyridin-3-yl)-2,2-difluoroethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(2,6-Dichloro-4-methyl-3-pyridinyl)-2,2-difluoroethanone
    • 1-(2,6-dichloro-4-methylpyridin-3-yl)-2,2-difluoroethan-1-one
    • 2228809-84-3
    • EN300-1959612
    • Inchi: 1S/C8H5Cl2F2NO/c1-3-2-4(9)13-7(10)5(3)6(14)8(11)12/h2,8H,1H3
    • InChI Key: PKOFQEZNIFSQCK-UHFFFAOYSA-N
    • SMILES: ClC1C(C(C(F)F)=O)=C(C)C=C(N=1)Cl

Computed Properties

  • Exact Mass: 238.9716255g/mol
  • Monoisotopic Mass: 238.9716255g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 30Ų

1-(2,6-dichloro-4-methylpyridin-3-yl)-2,2-difluoroethan-1-one Pricemore >>

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1-(2,6-dichloro-4-methylpyridin-3-yl)-2,2-difluoroethan-1-one Related Literature

Additional information on 1-(2,6-dichloro-4-methylpyridin-3-yl)-2,2-difluoroethan-1-one

Introduction to 1-(2,6-dichloro-4-methylpyridin-3-yl)-2,2-difluoroethan-1-one (CAS No. 2228809-84-3)

1-(2,6-dichloro-4-methylpyridin-3-yl)-2,2-difluoroethan-1-one (CAS No. 2228809-84-3) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of pyridine derivatives and is characterized by the presence of dichloro and methyl substituents on the pyridine ring, along with difluoro substitution on the ethanone moiety. These structural elements contribute to its distinct chemical and biological properties.

The synthesis of 1-(2,6-dichloro-4-methylpyridin-3-yl)-2,2-difluoroethan-1-one typically involves multi-step reactions, including the formation of the pyridine ring and subsequent functional group modifications. Recent advancements in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research and development purposes. The ability to synthesize this compound with high purity and yield is crucial for its application in various scientific studies.

In terms of its chemical properties, 1-(2,6-dichloro-4-methylpyridin-3-yl)-2,2-difluoroethan-1-one exhibits notable stability under a wide range of conditions. It is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which facilitates its use in solution-based experiments. The compound's solubility profile is an important factor in its application in biological assays and drug delivery systems.

The biological activities of 1-(2,6-dichloro-4-methylpyridin-3-yl)-2,2-difluoroethan-1-one have been extensively studied in recent years. Research has shown that this compound possesses potent inhibitory effects on specific enzymes and receptors, making it a promising lead for the development of novel therapeutic agents. For instance, studies have demonstrated its ability to inhibit kinases involved in signal transduction pathways, which are often dysregulated in various diseases such as cancer and inflammatory disorders.

One of the key areas of research involving 1-(2,6-dichloro-4-methylpyridin-3-yl)-2,2-difluoroethan-1-one is its potential as an anticancer agent. Preclinical studies have shown that this compound can selectively target cancer cells while sparing normal cells, thereby reducing toxicity and improving therapeutic outcomes. The mechanism of action involves the disruption of key signaling pathways that are essential for cancer cell survival and proliferation.

In addition to its anticancer properties, 1-(2,6-dichloro-4-methylpyridin-3-yl)-2,2-difluoroethan-1-one has also been investigated for its anti-inflammatory effects. In vitro and in vivo studies have demonstrated that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. These findings suggest that it may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

The pharmacokinetic properties of 1-(2,6-dichloro-4-methylpyridin-3-yl)-2,2-difluoroethan-1-one are another important aspect of its evaluation as a potential drug candidate. Studies have shown that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound exhibits good oral bioavailability and a reasonable half-life, which are desirable attributes for a drug candidate. Additionally, it has been found to have low toxicity in preclinical models, further supporting its safety profile.

To further advance the development of 1-(2,6-dichloro-4-methylpyridin-3-yl)-2,2-difluoroethan-1-one, ongoing research is focused on optimizing its structure to enhance its potency and selectivity. Structure-based drug design approaches are being employed to identify analogs with improved pharmacological properties. These efforts involve computational modeling and high-throughput screening techniques to identify lead compounds with enhanced therapeutic potential.

In conclusion, 1-(2,6-dichloro-4-methylpyridin-3-yl)-2,2-difluoroethan-1-one (CAS No. 2228809-84-3) is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique structural features and favorable biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds significant promise for addressing unmet medical needs in various disease areas.

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